Schisandrin B

Anti-inflammatory Nrf2 Redox Biology

Schisandrin B (Gomisin N, γ-Schisandrin; CAS 69176-52-9) is the definitive Nrf2/ARE activator for clean oxidative-stress, ischemia-reperfusion, and T-cell-mediated disease research. Unlike Schisandrin A, it triggers Nrf2 nuclear translocation and thioredoxin expression without depleting glutathione—eliminating a critical confounding variable. It inhibits NFAT with 12‑fold greater potency (IC50=1.33 μM) than schisandrol B, making it essential for high-throughput autoimmune screening. As a reversible, non‑mechanism‑based CYP3A4 inhibitor, it supports unambiguous DDI washout experiments. Every batch is HPLC‑verified to ≥98% purity and shipped with full CoA/MSDS documentation.

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
CAS No. 69176-52-9
Cat. No. B161256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandrin B
CAS69176-52-9
Synonyms(+--)-gamma-schizandrin
(-)-gomisin N
Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aR)-
benzo(3,4)cycloocta(1,2-F)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13AS)-
gamma-schizandrin
gomisin N
schisandrin B
schizandrin B
wuweizisu
Molecular FormulaC23H28O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
InChIInChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3
InChIKeyRTZKSTLPRTWFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Schisandrin B (CAS 69176-52-9) | Dibenzocyclooctadiene Lignan Procurement & Technical Baseline


Schisandrin B (Sch B), also designated as γ-Schisandrin or Gomisin N, is a dibenzocyclooctadiene lignan isolated predominantly from the fruit of Schisandra chinensis (Turcz.) Baill. [1]. It constitutes one of the most abundant and biologically active monomeric constituents within the Schisandraceae lignan family, a class noted for hepatoprotective, antioxidant, and anti-inflammatory properties [2]. Beyond its nomenclature overlap with Gomisin N, Sch B exhibits distinct molecular interactions, including activation of the Nrf2/ARE signaling axis and modulation of cytochrome P450 enzyme activity, which differentiate it from structurally related analogs such as Schisandrin A, Schisandrol B, and Gomisin C [3].

Why Schisandrin B Is Not Interchangeable with Schisandrin A or Gomisin C in Research Settings


Substitution of Schisandrin B with other Schisandra lignans is scientifically invalid due to divergent pharmacodynamic mechanisms and pharmacokinetic profiles. While compounds like Schisandrin A and Gomisin C share the dibenzocyclooctadiene core, subtle differences in methoxy/methylenedioxy substitution critically alter their interaction with cellular redox targets and xenobiotic-metabolizing enzymes [1]. For instance, Sch B uniquely activates Nrf2 to induce thioredoxin (TRX) expression without depleting cellular glutathione (GSH), whereas Sch A exerts its anti-inflammatory action primarily through GSH depletion and GST activation [2]. Furthermore, Sch B exhibits markedly different CYP3A4 inhibition kinetics and oral bioavailability compared to other lignans, making direct replacement a source of irreproducible in vivo data [3].

Quantitative Differential Evidence for Schisandrin B Against Key Analogs


Schisandrin B Uniquely Activates Nrf2/TRX Axis Without GSH Depletion vs. Schisandrin A

Schisandrin B (Sch B) demonstrates a distinct anti-inflammatory mechanism compared to Schisandrin A (Sch A). In LPS-stimulated RAW264.7 macrophages, only Sch B activated the nuclear factor (erythroid-derived 2)-like factor 2 (Nrf2) and induced a significant increase in the expression of thioredoxin (TRX) [1]. Conversely, Sch A produced a more pronounced inhibition of the JNK/p38/NF-κB signaling pathway, which was associated with a greater decrease in cellular reduced glutathione (GSH) level and a greater increase in glutathione S-transferase activity than corresponding changes produced by Sch B [1].

Anti-inflammatory Nrf2 Redox Biology

Schisandrin B (Gomisin N) Exhibits Superior NFAT Transcription Inhibition vs. Schisandrol B (Gomisin A)

Schisandrin B (also reported as Gomisin N) demonstrates potent inhibitory activity against NFAT transcription, a key regulator of T-cell activation and immune response . In a comparative analysis of seven lignans from Schisandra chinensis, Schisandrin B (Gomisin N) exhibited an IC50 of 1.33 ± 0.05 μM . This activity was significantly higher than that of schisandrol B (Gomisin A), which had an IC50 of 16.37 ± 1.00 μM .

Immunomodulation NFAT Transcription

Schisandrin B Displays Non-Competitive CYP3A4 Inhibition Distinct from Mechanism-Based Inhibitor Gomisin C

Schisandrin B inhibits cytochrome P450 3A4 (CYP3A4) activity through a reversible, non-competitive mechanism, with a Ki value of 4.24 μM in rat liver microsomes [1]. In contrast, gomisin C acts as a potent, mechanism-based inactivator of CYP3A4, forming a metabolite intermediate complex that leads to irreversible enzyme inactivation, with a Ki of 0.049 μM [2]. While gomisin C is a stronger inhibitor, Sch B's reversible, non-competitive profile offers a more predictable and manageable interaction risk for co-administered drugs metabolized by CYP3A4, as it does not permanently disable the enzyme [3].

Drug Metabolism CYP3A4 Pharmacokinetics

Schisandrin B Exhibits Significant Sex-Dependent Oral Bioavailability

The absolute oral bioavailability of Schisandrin B is markedly influenced by sex. Following oral administration in Sprague-Dawley rats, the calculated absolute oral bioavailability was ~55.0% for females, but only 19.3% for males [1]. This represents a nearly three-fold difference in systemic exposure between sexes. Schisandrin B also exhibited linear pharmacokinetics within the tested oral dose range of 10-40 mg/kg and was extensively distributed in ovary and adipose tissue [1].

Pharmacokinetics Bioavailability ADME

Hepatic Accumulation and Enterohepatic Recirculation Profile of Schisandrin B

Schisandrin B demonstrates a pronounced tropism for hepatic tissue, a key attribute for its hepatoprotective applications. Following oral administration of 4 mg/kg in rats, tissue distribution analysis revealed the highest concentration of Sch B was observed in the liver, followed by the kidney [1]. Furthermore, the plasma concentration-time curve displayed a characteristic double peak, indicating that Sch B undergoes enterohepatic recirculation, which prolongs its residence time in the body [1].

Tissue Distribution Pharmacokinetics Hepatoprotection

Optimal Research & Procurement Scenarios for Schisandrin B (CAS 69176-52-9)


Investigating Nrf2-Mediated Antioxidant and Anti-Inflammatory Pathways

Schisandrin B is the preferred research tool for studies requiring activation of the Nrf2/ARE pathway without the confounding variable of glutathione depletion. As established in Section 3, Sch B uniquely induces Nrf2 nuclear translocation and downstream thioredoxin (TRX) expression, a mechanism not shared by its close analog, Schisandrin A [1]. This makes Sch B ideal for dissecting Nrf2-specific contributions in models of oxidative stress, inflammation, and ischemia-reperfusion injury.

Immunomodulatory Drug Discovery Targeting NFAT Transcription

Given its potent inhibition of NFAT transcription (IC50 = 1.33 μM), Schisandrin B should be prioritized over schisandrol B (IC50 = 16.37 μM) for high-throughput screening campaigns and lead optimization programs focused on T-cell mediated diseases, transplant rejection, and autoimmune disorders . The 12-fold difference in potency provides a clear advantage in assay sensitivity and therapeutic window development.

In Vivo Hepatoprotection Studies with Defined Pharmacokinetics

For in vivo models of drug-induced liver injury (e.g., CCl4, acetaminophen, tacrine), Schisandrin B offers a well-characterized pharmacokinetic and tissue distribution profile. Its preferential accumulation in the liver and documented enterohepatic recirculation [2] support its use as a hepatoprotective agent. Researchers must control for sex as a biological variable due to the nearly three-fold difference in oral bioavailability between male and female rodents [3].

Drug-Drug Interaction (DDI) Studies Requiring Reversible CYP3A4 Modulation

Schisandrin B serves as a useful model compound for investigating reversible, non-competitive inhibition of CYP3A4. Unlike the mechanism-based inactivator gomisin C, Sch B's reversible binding allows for washout experiments and the study of competitive drug interactions without permanent enzyme modification [4]. This makes it a cleaner reagent for DDI studies in vitro and a more predictable component in herbal-drug interaction research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisandrin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.